Compound Description: This compound is an active anti-malarial agent. [] Biological studies highlight the importance of the hydroxyl group, the benzyl group, and the methylene substituents at the piperazinyl nitrogen for its anti-malarial activity. [] The crystal structure reveals intermolecular hydrogen bonds involving the hydroxyl and carbonyl oxygen atoms. []
Relevance: This compound shares several key structural features with 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, including the 1,3-benzodioxole moiety, the piperazine ring directly connected to the benzodioxole, and a phenyl group attached to a four-carbon chain linked to the piperazine nitrogen. The major difference is the presence of a carbamate group and a hydroxyl group in the side chain of this related compound, compared to the thioamide and phenyl group in the target compound.
Compound Description: This is a dihydrated salt and an active anti-malarial agent. [] Similar to the previous compound, this molecule highlights the significance of the hydroxyl group, the benzyl group, and the methylene substituents at the piperazinyl nitrogen for anti-malarial activity. [] Its crystal structure shows that the dications are linked by chloride anions and water molecules forming chains, and further interact through intermolecular C-H-π and C-H-O interactions. []
Relevance: This compound shares a high degree of structural similarity with 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide. Both compounds possess a 1,3-benzodioxole unit, a directly linked piperazine ring, and a phenyl group attached to a four-carbon chain connected to the piperazine. This related compound contains a sulfonamide group and a hydroxyl group in the side chain, compared to the thioamide and phenyl group in 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide.
Compound Description: This compound, unlike the previous two, exhibits no anti-malarial activity. [] It possesses a nitrobenzyl group instead of the 1,3-benzodioxole found in the active compounds. [] The crystal structure reveals a distinct molecular conformation compared to the active anti-malarial agents and shows intermolecular hydrogen bonds involving the hydroxyl and sulfonyl oxygen atoms. []
Relevance: Although lacking the 1,3-benzodioxole moiety, this compound still provides insight into the structure-activity relationship relevant to 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide. It shares the piperazine ring and a similar side chain attached to one of the piperazine nitrogens, albeit with a nitrobenzyl group instead of the benzodioxole unit. The presence of the sulfonamide group in this inactive compound and the thioamide group in the target compound suggests that the specific functional group at this position might be critical for biological activity.
Compound Description: SSR240612 is a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. [, ] It exhibits a high binding affinity for the B1 receptor and effectively inhibits bradykinin-induced responses both in vitro and in vivo. [, ] SSR240612 shows promising therapeutic potential for chronic inflammatory diseases and pain management. [, ]
Relevance: SSR240612 features a 1,3-benzodioxole moiety as a key structural component. [, ] While not directly comparable to 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide in overall structure, the presence of this shared pharmacophore underscores the importance of the 1,3-benzodioxole unit in achieving specific biological activity. ,
Compound Description: This compound features an intramolecular N-H⋯O hydrogen bond and a weak C-H⋯O hydrogen bond. [] Its crystal structure reveals a C10 chain motif formed by hydrogen bonding and π-π stacking interactions between the 6-amino-1,3-benzodioxol-5-yl moieties. []
Relevance: This compound demonstrates the incorporation of the 1,3-benzodioxole unit into a different chemical scaffold, specifically a chalcone structure. [] The presence of the amine group in the benzodioxole ring highlights the potential for functionalization at that position, a feature potentially relevant to the synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide.
Compound Description: This compound also possesses a chalcone structure and forms centrosymmetric hydrogen-bonded tetramers with an R8(4)(16) motif in its crystal structure. []
Relevance: Similar to the previous compound, this molecule exemplifies the use of the 1,3-benzodioxole in a chalcone scaffold, further emphasizing its versatility as a building block in medicinal chemistry. [] The dimethylamino group at the para position of the phenyl ring demonstrates the potential for variations in substituents, potentially influencing the biological activity of the molecule. This concept is relevant to 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, where the phenyl group attached to the thioamide could be further modified to explore structure-activity relationships.
Compound Description: This compound is characterized by a 1,3-benzodioxole unit linked to a phenyl ring via an imine bond. [] The phenyl ring is further substituted with a 1,2,3-triazole group. [] Its crystal structure highlights the non-planar conformation of the molecule and the presence of intermolecular C-H⋯O and C-H⋯N hydrogen bonds. []
Relevance: While not containing a piperazine ring, this compound exhibits a similar structural motif as 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, with the benzodioxole unit linked to a phenyl ring through a spacer group. The imine bond in this compound and the methylene group in the target compound serve as different linkers, but both allow for structural flexibility.
Compound Description: This compound is an amide chalcone synthesized in a two-step process involving the formation of an amide followed by a Claisen-Schmidt reaction. []
Relevance: This molecule highlights the versatility of the 1,3-benzodioxole unit in different chemical transformations, showcasing its compatibility with various synthetic methodologies. [] Its incorporation into a chalcone framework through an alpha,beta-unsaturated carbonyl linker further emphasizes its potential for building diverse chemical libraries, a concept relevant to the design and synthesis of analogs of 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide.
Compound Description: N-octylnortadalafil is a new tadalafil analogue identified in a dietary supplement marketed for erectile dysfunction. [] It contains a 1,3-benzodioxol-5-yl group attached to a complex heterocyclic system. [] This compound is a phosphodiesterase-5 (PDE-5) inhibitor, potentially contributing to the product's purported effects. []
Relevance: While differing significantly in overall structure, this compound highlights the application of the 1,3-benzodioxol-5-yl unit in the development of PDE-5 inhibitors. [] Although 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide is not specifically targeted at PDE-5, the presence of the benzodioxole moiety warrants investigation of its potential interaction with this enzyme.
Compound Description: Oxmetidine dihydrochloride is a histamine H2 receptor antagonist with a 1,3-benzodioxol-5-ylmethyl group attached to a pyrimidone ring. [] Its structure and activity are well characterized, serving as a reference point for the design of other H2 receptor antagonists. []
Relevance: This compound emphasizes the relevance of the 1,3-benzodioxol-5-ylmethyl group in drug development, particularly for histamine H2 receptor antagonists. [] While 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide does not directly target H2 receptors, its structural similarity to oxmetidine dihydrochloride suggests the potential for interactions with this receptor system, which could be explored further.
Compound Description: JTE907 is a potent and selective cannabinoid CB2 receptor antagonist. [, , ] It has been used in research to investigate the role of CB2 receptors in various physiological and pathological processes, including inflammation, pain, and immune responses. [, , ]
Relevance: JTE907 shares the 1,3-benzodioxol-5-ylmethyl group with 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, suggesting that this structural element may contribute to interactions with the cannabinoid system. [, , ] While the target compound has not been tested for cannabinoid activity, the presence of this shared pharmacophore warrants investigation of its potential influence on CB2 receptors. , ,
Compound Description: Alda-1 is a selective activator of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2). [, ] It has demonstrated neuroprotective effects in animal models of spinal cord injury by enhancing ALDH2 activity and reducing the load of reactive aldehydes, such as 4-hydroxy-trans-2-nonenal (4-HNE). [] Alda-1 also improves cardiac and neurological function after resuscitation from cardiac arrest in a swine model by inhibiting oxidative stress-mediated pyroptosis. []
Relevance: Alda-1 shares the 1,3-benzodioxol-5-ylmethyl group with 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, suggesting potential overlap in their biological targets or mechanisms of action. [, ] While the target compound's specific activity remains unknown, its structural similarity to Alda-1 raises the possibility of its involvement in modulating ALDH2 activity or other pathways related to oxidative stress and inflammation. ,
Compound Description: PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide. [, , ] It has been shown to enhance anandamide levels in the brain and produce various cannabimimetic effects, including analgesia, anxiolysis, and reduced locomotor activity. [, , ]
Relevance: While PF-3845 does not directly share structural features with 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, its activity as a FAAH inhibitor provides a reference point for investigating potential interactions of the target compound with the endocannabinoid system. [, , ] The target compound's potential to modulate FAAH activity or other endocannabinoid-related pathways could be explored further. , ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.